3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione is a chemical compound characterized by its unique molecular structure and potential biological activities. Its molecular formula is and it has a molecular weight of 207.2 g/mol. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse pharmacological properties, including anticonvulsant and antimicrobial activities .
3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione is classified as a pyrrolidine-2,5-dione derivative. Pyrrolidine compounds are saturated five-membered rings that exhibit unique conformational properties due to their non-planarity, which can significantly influence their biological activities and interactions with various biological targets .
The synthesis of 3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione typically involves the reaction of 3-fluorobenzylamine with maleic anhydride. The process can occur under controlled conditions to optimize yield and purity.
The molecular structure of 3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione features a pyrrolidine ring with a fluorophenyl group at one position and a methyl group at another. This arrangement contributes to its unique chemical properties and biological activities.
3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione can undergo various chemical reactions:
Reactions are typically conducted under controlled conditions to ensure high efficiency and selectivity, often utilizing appropriate solvents and maintaining specific temperature ranges during the processes .
The mechanism of action for 3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione involves its interaction with various biological targets. It has been shown to influence several biochemical pathways, particularly those related to neurotransmission and cellular metabolism.
Relevant data on these properties can be crucial for understanding how the compound behaves in different environments .
3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione has potential applications in:
The pyrrolidine-2,5-dione scaffold (commonly termed succinimide) represents a privileged heterocyclic system in drug design due to its unique three-dimensional (3D) character and tunable pharmacokinetic properties. This non-aromatic five-membered ring features two carbonyl groups at positions 2 and 5, creating an electrophilic core amenable to nucleophilic substitution while maintaining metabolic stability. The incorporation of a fluorophenyl moiety at the 3-position, as in 3-(3-fluorophenyl)-1-methylpyrrolidine-2,5-dione (CAS 60050-33-1), introduces strategic electronic and steric effects that profoundly influence bioactivity. Fluorine’s high electronegativity (3.98 Pauling scale) and modest steric footprint (van der Waals radius: 1.47 Å) enhance binding affinity to biological targets through dipole interactions and altered electron distribution, while simultaneously improving membrane permeability and oxidative stability [3] [8].
Quantum mechanical analyses reveal that fluorination at the meta-position of the phenyl ring optimizes the compound’s dipole moment (≈2.5 D) and polar surface area (≈30 Ų), striking a balance between aqueous solubility and cellular uptake [3] [6]. The 3D "pseudorotation" capability of the saturated pyrrolidine ring enables extensive pharmacophore exploration, allowing access to diverse conformational space unavailable to planar aromatics [3]. This structural versatility underpins the scaffold’s prevalence in antimicrobial, anticonvulsant, and psychotropic agents, with fluorine acting as a bioisostere that often boosts target selectivity versus non-fluorinated analogs [6] [8].
Table 1: Comparative Physicochemical Properties of Pyrrolidine-2,5-dione Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) | Dipole Moment (D) |
---|---|---|---|---|---|
3-(3-Fluorophenyl)-1-methylpyrrolidine-2,5-dione | C₁₁H₁₀FNO₂ | 207.20 | 1.32 | 30.71 | 2.48 |
3-(3-Chlorophenyl)-1-methylpyrrolidine-2,5-dione | C₁₁H₁₀ClNO₂ | 223.65 | 1.89 | 30.71 | 2.52 |
1-(4-Fluorophenyl)-3-methyl-pyrrolidine-2,5-dione | C₁₁H₁₀FNO₂ | 207.20 | 1.35 | 30.71 | 2.63 |
3-Methylpyrrolidine-2,5-dione | C₅H₇NO₂ | 113.11 | -0.21 | 37.38 | 3.12 |
The compound designated CAS 60050-33-1 follows systematic IUPAC naming conventions:
Alternative nomenclature systems recognize this scaffold as a succinimide derivative, leading to synonyms like 1-methyl-3-(m-fluorophenyl)succinimide. Key identifiers include:
Systematic classification places this compound within the broader 3-aryl-1-alkylsuccinimide family, characterized by:
Succinimide derivatives emerged as pharmacologically significant scaffolds in the mid-20th century, with ethosuximide (2-ethyl-2-methylsuccinimide) gaining FDA approval in 1960 as a first-line absence seizure therapeutic. The discovery that N-methylation and 3-aryl substitution enhanced blood-brain barrier penetration catalyzed research into structurally optimized analogs [3]. The strategic introduction of fluorine at key positions arose in the 1990s, leveraging advances in fluorination chemistry to improve metabolic stability and target affinity. Notably, meta-fluorination patterns demonstrated superior pharmacokinetic profiles versus ortho- or para-substituted isomers due to reduced steric hindrance and optimal σ-electron withdrawal [6] [8].
Table 2: Historical Evolution of Succinimide-Based Therapeutics
Era | Key Compounds | Structural Innovation | Therapeutic Application |
---|---|---|---|
1950–1960 | Ethosuximide | 2,2-Dialkyl substitution | Anticonvulsant |
1970–1980 | 3-(3-Chlorophenyl)-1-methylpyrrolidine-2,5-dione | meta-Halogenated aryl substitution | Antimicrobial leads |
1990–2010 | Fluorinated succinimides | Aryl fluorination at meta-position | CNS and antimicrobial candidates |
2010–Present | Multi-target succinimide derivatives | Hybrid fluorinated scaffolds | Antidepressants, oncology leads |
Contemporary synthetic methodologies, such as microwave-assisted cyclization of m-fluorobenzylamine with maleic anhydride precursors, enabled efficient production of 3-(3-fluorophenyl) analogs for structure-activity relationship (SAR) studies [6]. Research from 2015–present established that fluorinated succinimides exhibit enhanced antimicrobial activity against Candida spp. and Gram-positive bacteria versus chlorinated or brominated analogs, with MIC values often 2–4-fold lower [6]. Parallel developments exploited the scaffold’s rigidity for CNS drug design, culminating in pyrrolidine-2,5-dione derivatives like Lu-AA21004 (vortioxetine analogs) displaying dual 5-HT1A receptor and serotonin transporter (SERT) affinity for depression therapy [7]. The evolution of 3-(3-fluorophenyl)-1-methylpyrrolidine-2,5-dione thus represents a convergence of fluorine chemistry, conformational analysis, and target-driven design.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7